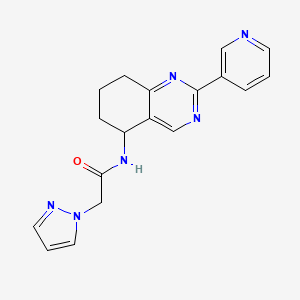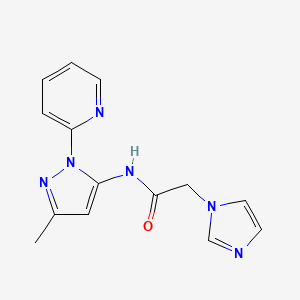![molecular formula C26H37N3O B4531505 2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B4531505.png)
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Descripción general
Descripción
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzylpiperidine with 2-methylbenzyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. It is known to act on muscarinic receptors, particularly muscarinic receptor 4 (M4), where it functions as an antagonist. This interaction can modulate neurotransmitter release and affect various neurological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: A related compound that acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
1-Benzyl-4-piperidone: Another similar compound used as a building block in the synthesis of pharmaceutical compounds.
Uniqueness
2-[4-(1-Benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to selectively antagonize muscarinic receptor 4 (M4) sets it apart from other related compounds and makes it a valuable tool in neurological research .
Propiedades
IUPAC Name |
2-[4-(1-benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O/c1-22-7-5-6-10-24(22)20-28-16-17-29(21-26(28)13-18-30)25-11-14-27(15-12-25)19-23-8-3-2-4-9-23/h2-10,25-26,30H,11-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZKDBYGEMLSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)C3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclopentanecarboxamide](/img/structure/B4531423.png)


![N-ethyl-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4531456.png)
![N,N-dimethyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B4531459.png)
![2-methyl-N-(4-methyl-2-{[4-(1H-1,2,4-triazol-1-yl)butanoyl]amino}phenyl)benzamide](/img/structure/B4531463.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B4531467.png)

![Methyl 2-[[4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxyphenyl]methyl-methylamino]acetate](/img/structure/B4531518.png)
![1-[1-({1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B4531526.png)
![6-methyl-4-N-[(1-morpholin-4-ylcyclopentyl)methyl]pyrimidine-2,4-diamine](/img/structure/B4531527.png)
![N-[2-(allyloxy)benzyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4531534.png)
![4-benzyl-1-(3-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B4531539.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4531542.png)
